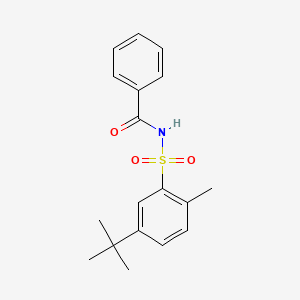

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE

Description

Properties

IUPAC Name |

N-(5-tert-butyl-2-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-13-10-11-15(18(2,3)4)12-16(13)23(21,22)19-17(20)14-8-6-5-7-9-14/h5-12H,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJINKFLAWQZTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids with amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, mild reaction conditions, and eco-friendly nature.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be achieved through the reaction of tert-butyl amines with benzoic acid derivatives using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) . These methods are scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the benzamide moiety can interact with various receptors or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

N-butylbenzamide: Similar in structure but lacks the sulfonyl group and tert-butyl substitution.

2,3-dimethoxybenzamide: Contains methoxy groups instead of the sulfonyl and tert-butyl groups.

3-acetoxy-2-methylbenzamide: Features an acetoxy group and a methyl group but lacks the sulfonyl and tert-butyl groups.

Uniqueness

N-(5-TERT-BUTYL-2-METHYLBENZENESULFONYL)BENZAMIDE is unique due to the presence of both the sulfonyl group and the tert-butyl group, which confer distinct chemical and biological properties. These functional groups enhance its stability, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Biological Activity

N-(5-tert-butyl-2-methylbenzenesulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound can be structurally represented as follows:

- Molecular Formula : C_{15}H_{19}NO_2S

- Molecular Weight : 295.38 g/mol

- CAS Number : Not specified in the available literature.

The structure features a sulfonamide group attached to a benzamide, which is significant for its interaction with biological targets.

1. Enzyme Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of various enzymes, particularly acetylcholinesterase (AChE) and β-secretase (BACE1). These enzymes are critical in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease.

- Acetylcholinesterase (AChE) : AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in treating cognitive decline.

- β-secretase (BACE1) : This enzyme plays a pivotal role in the production of amyloid-beta peptides, which aggregate to form plaques in Alzheimer's disease. Inhibiting BACE1 may reduce amyloid plaque formation.

2. Research Findings

A study conducted by researchers focused on synthesizing various benzamide derivatives, including this compound, and evaluating their inhibitory effects on AChE and BACE1. The results indicated varying degrees of inhibition among the synthesized compounds.

| Compound Name | AChE IC50 (μM) | BACE1 IC50 (μM) |

|---|---|---|

| This compound | 1.57 | 9.01 |

| Donepezil (reference) | 0.046 | Not applicable |

| Quercetin (reference) | Not applicable | 4.89 |

These results suggest that this compound exhibits promising activity against both enzymes, although it is less potent than donepezil for AChE inhibition.

Case Study 1: Neuroprotective Effects

In a controlled study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive functions as measured by behavioral tests such as the Morris water maze. The compound demonstrated significant neuroprotective effects, potentially linked to its AChE inhibitory activity.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on human neuroblastoma cells. The compound exhibited moderate cytotoxicity with an IC50 value of approximately 25 μM, indicating that while it has therapeutic potential, careful consideration of dosage is necessary to avoid adverse effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.